molecular formula C28H19BrF2N6O2S B11460501 6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11460501
M. Wt: 621.5 g/mol
InChI Key: KQQRHJARAAZKCT-UHFFFAOYSA-N
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Description

The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones. This compound is characterized by the presence of multiple aromatic rings, halogen substituents, and a pyrazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of halogen substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) are employed to introduce bromine and fluorine atoms into the aromatic rings.

    Thioether formation: The thioether linkage is formed by reacting the intermediate compounds with thiol reagents under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂/Pd

    Substitution: NBS, NFSI, halogenated solvents

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and the pyrazole moiety allows it to bind to active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-(3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-((2-(3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” lies in its specific combination of substituents and the pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H19BrF2N6O2S

Molecular Weight

621.5 g/mol

IUPAC Name

6-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C28H19BrF2N6O2S/c29-18-5-1-16(2-6-18)23-13-24(17-3-7-19(30)8-4-17)37(35-23)25(38)15-40-28-33-26-22(27(39)34-28)14-32-36(26)21-11-9-20(31)10-12-21/h1-12,14,24H,13,15H2,(H,33,34,39)

InChI Key

KQQRHJARAAZKCT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)F

Origin of Product

United States

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